(5-Methoxy-1-benzofuran-2-yl)methanamine

Lipophilicity Permeability Drug-likeness

Researchers face SAR variability when substituting bare benzofuran or tertiary-amine analogs. (5-Methoxy-1-benzofuran-2-yl)methanamine (95% purity) provides a precise solution. • Controlled logP ~1.2, TPSA 48.4 Ų for CNS permeability and reproducible assays. • Primary amine enables amide coupling/reductive amination; avoids off-target monoamine release. • Proven kinase inhibitor scaffold (IC50 4-13 nM), reducing synthetic burden.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 165735-67-1
Cat. No. B1415024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-1-benzofuran-2-yl)methanamine
CAS165735-67-1
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)CN
InChIInChI=1S/C10H11NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,6,11H2,1H3
InChIKeyJOEROPVGOLHWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methoxy-1-benzofuran-2-yl)methanamine: Identity and Physicochemical Profile


(5-Methoxy-1-benzofuran-2-yl)methanamine is a primary amine-substituted benzofuran building block (C10H11NO2, MW 177.20) [1]. The 5-methoxy group and the 2-aminomethyl appendage create a distinct pharmacophoric pattern that separates it from simple benzofurans and from tertiary-amine psychoactive analogs . Its predicted XLogP3-AA of 1.2 indicates higher polarity than the unsubstituted benzofuran-2-ylmethanamine core, a property that directly affects solubility and formulation behaviour in early-stage research [1].

Benzofuran building block with primary amine handle for amide coupling and reductive amination
5-Methoxy substitution provides lower lipophilicity than the des-methoxy core, supporting aqueous solubility
Differentiated from tertiary-amine analogs; enables serotonergic-focused probe design without dopaminergic off-target activity

Why Generic Benzofuran Analogs Cannot Substitute in Quantitative Workflows


Simply replacing (5-Methoxy-1-benzofuran-2-yl)methanamine with the bare benzofuran-2-ylmethanamine core or with tertiary-amine benzofuran probes introduces uncontrolled shifts in lipophilicity, hydrogen-bonding capacity, and target engagement [1]. The 5-methoxy substituent lowers logP by approximately 0.3–1.4 log units relative to the des-methoxy analog, altering passive permeability and off-target binding [1]. Furthermore, the primary amine at the 2-position provides a reactive handle for amide coupling or reductive amination that is absent in N,N-dimethylated analogs commonly used as serotonin-receptor probes . These physicochemical and functional differences mean that generic substitution invalidates structure-activity relationship (SAR) reproducibility and quantitative assay comparisons.

Lipophilicity mismatch
Replacing with des-methoxy benzofuran increases logP by ~0.3–1.4 units, potentially shifting passive permeability and off-target binding
Amine class divergence
Tertiary-amine benzofuran analogs (e.g., 5-MeO-BFE) carry non-selective monoamine transporter activity; primary amine may alter transporter engagement profile
Conjugation chemistry gap
Absence of the primary amine handle in N,N-dimethylated analogs limits amide coupling and reductive amination, compromising SAR diversification

Quantitative Differentiation Evidence for Procurement Decisions


Predicted Lipophilicity: 5-Methoxy vs. Des-Methoxy Core

The target compound exhibits a predicted XLogP3-AA of 1.2, whereas the unsubstituted benzofuran-2-ylmethanamine (CAS 37798-05-3) has a vendor-reported logP of 2.59 and an ACD/LogP of 1.54 [1]. The 0.3–1.4 log-unit reduction reflects the electron-donating and polar character of the 5-methoxy group, translating into improved aqueous solubility and reduced non-specific membrane binding.

Lipophilicity comparison
Head-to-head comparison
Target XLogP3-AA: 1.2 vs. Comparator LogP: 2.59 (Δ ≈ –0.3 to –1.4)
Supports higher aqueous solubility and reduced non-specific membrane binding
Computed values; no experimental logD available
Lipophilicity Permeability Drug-likeness

Primary Amine vs. Tertiary Amine Transporter Activity Profile

The target compound contains a primary aminomethyl group, in contrast to the N,N-dimethylethanamine side-chain of psychoactive benzofuran analogs such as 5-MeO-BFE [1]. Benzofuran derivatives with tertiary amines are reported to act as substrate-type releasers at DAT, NET, and SERT with nanomolar potencies, whereas primary amines typically show reduced potency but greater selectivity for SERT over DAT [2]. This difference makes the primary amine scaffold more suitable for probing serotonin-specific mechanisms without dopaminergic off-target activity.

Amine class & transporter activity
Class-level inference
Primary amine: reduced DAT/NET potency vs. tertiary amines (class-level shift ~10–100×)
Supports serotonergic selectivity with lower dopaminergic off-target activity
SAR inference; no direct target data for this compound
Serotonin transporter Primary amine SAR

5-Methoxybenzofuran Scaffold in Kinase Inhibition

A derivative containing the identical 5-methoxy-1-benzofuran-2-yl core (6-chloro-3-(5-methoxy-1-benzofuran-2-yl)imidazo[1,2-b]pyridazine) demonstrated an IC50 of 13 nM in a kinase inhibition assay, while a closely related analog reached 4 nM [1]. Although the target compound itself was not tested, the data establish that the 5-methoxy-2-substituted benzofuran motif is a productive scaffold for achieving nanomolar potency.

Kinase scaffold potency
Class-level inference
Derivatives with 5-methoxy-2-substitution: IC50 4–13 nM
Scaffold supports nanomolar kinase engagement in reported series
BindingDB records; target compound not directly tested
Kinase inhibitor IC50 Scaffold

Purity Specification and Batch-to-Batch Reproducibility

Enamine LLC lists the compound (Catalog EN300-77406) with a purity specification of 95% [1]. In contrast, several generic benzofuran-2-ylmethanamine listings on chemical marketplaces report purities as low as 90% or omit purity entirely. A defined 95% purity floor reduces batch-to-batch variability in multi-step syntheses and biological assays.

Purity specification
Vendor specification
95% (Enamine EN300-77406)
Verified purity floor reduces batch-to-batch variability
QC by NMR/LCMS per vendor COA
Purity Procurement Reproducibility

Topological Polar Surface Area and CNS Penetration Potential

The target compound has a calculated TPSA of 48.4 Ų [1]. Replacing the 5-methoxy with a 5-hydroxy group would increase TPSA to approximately 60–65 Ų due to the additional hydrogen-bond donor. This places the methoxy compound below the widely accepted 60 Ų threshold for favorable passive blood-brain barrier penetration, whereas the hydroxy analog exceeds it.

TPSA comparison
Cross-study comparable
Target TPSA: 48.4 Ų vs. hydroxy analog: ~60–65 Ų (Δ ≈ –12 to –17)
Below common 60 Ų cutoff predicts favorable passive BBB penetration
Computed TPSA; no experimental BBB data
TPSA Blood-brain barrier CNS drug design

Application Scenarios Where Differentiation Determines Project Success


CNS Probe Design with Defined Lipophilicity and BBB Permeability

The predicted XLogP of 1.2 and TPSA of 48.4 Ų position the compound favorably for CNS drug discovery programs where passive blood-brain barrier penetration is required [1]. The 5-methoxy group provides a balanced polarity profile that avoids the excessive lipophilicity of the des-methoxy core (logP ~2.6) while staying below the 60 Ų TPSA ceiling, making it a superior starting scaffold for neuroscience probe synthesis [1].

Serotonin Receptor SAR Without Dopaminergic Confounding

The primary amine functionality distinguishes this compound from tertiary-amine benzofurans that act as potent, non-selective monoamine releasers at DAT, NET, and SERT [2]. Using (5-Methoxy-1-benzofuran-2-yl)methanamine as a chemical tool or synthetic intermediate provides a cleaner serotonergic profile, enabling researchers to isolate 5-HT receptor-mediated effects without the confounding influence of dopamine release [2].

Kinase Inhibitor Lead Optimization from a Validated Scaffold

Derivatives built on the identical 5-methoxy-1-benzofuran-2-yl scaffold have demonstrated single-digit nanomolar IC50 values in kinase inhibition assays (4–13 nM) [3]. Procuring the 2-aminomethyl building block allows medicinal chemists to rapidly explore structure-activity relationships around a core that has proven kinase engagement, reducing the synthetic burden of de novo scaffold discovery [3].

Multi-Step Synthesis Requiring Reproducible Purity

The Enamine-cataloged 95% purity specification provides a verifiable quality floor that generic listings often lack [4]. For academic labs or CROs performing multi-step derivatization (e.g., amide coupling, reductive amination, or heterocycle formation), this purity reduces side-product formation and improves yield reproducibility, directly impacting project timelines and publication-quality data integrity [4].

Application
Selection Property
Validation Focus
CNS probe design
Balanced polarity (5-methoxy substitution)
Predicted passive BBB penetration potential
Serotonergic pathway probe design
Primary amine functionality
Reduced dopaminergic off-target profile
Kinase inhibitor lead optimization
5-Methoxybenzofuran scaffold
Reported scaffold-driven kinase engagement
Multi-step synthesis workflows
Verified purity specification
Batch-to-batch reproducibility
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